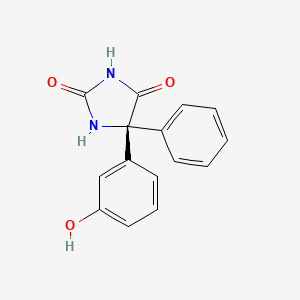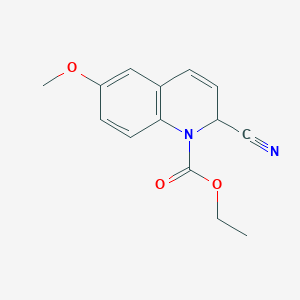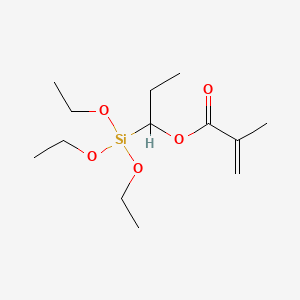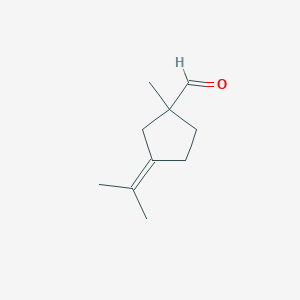
Quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring system, which is fused with a piperazine ring and substituted with a 4-chlorophenyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several key methods, including the Skraup, Doebner-Von Miller, Friedlander, and Combes synthesis . These methods often require specific reaction conditions, such as the use of strong acids, high temperatures, and specific catalysts. For example, the Skraup synthesis involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale synthesis methods that are optimized for yield and efficiency. These methods may involve continuous flow processes and the use of advanced catalysts to facilitate the reactions. The choice of method depends on the desired derivative and its specific applications.
化学反応の分析
Types of Reactions
Quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Halogenating agents: Chlorine, bromine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
科学的研究の応用
Quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors in the body, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- include other quinoline derivatives such as:
- Quinoline, 2-(2-(4-chlorophenyl)ethenyl)
- Quinoline, 2-(p-chlorostyryl)
- 2-p-Chlorostyryl quinoline
Uniqueness
What sets quinoline, 2-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- apart from other similar compounds is its unique substitution pattern, which imparts specific biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
57961-96-3 |
|---|---|
分子式 |
C21H22ClN3 |
分子量 |
351.9 g/mol |
IUPAC名 |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C21H22ClN3/c22-18-6-9-20(10-7-18)25-15-13-24(14-16-25)12-11-19-8-5-17-3-1-2-4-21(17)23-19/h1-10H,11-16H2 |
InChIキー |
HCVHVFHQRUPIKW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)

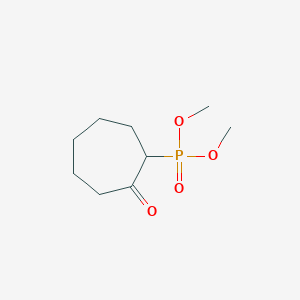
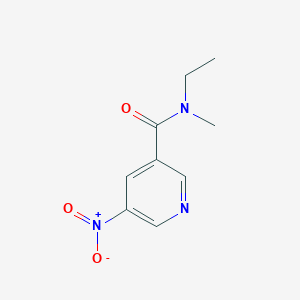
![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
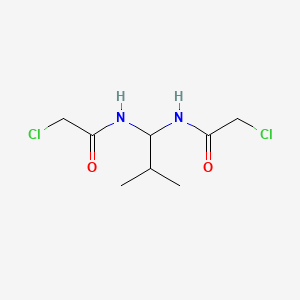
![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)

